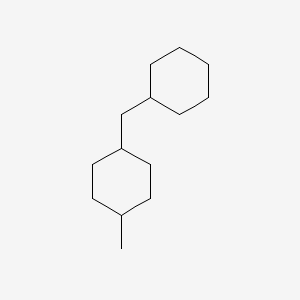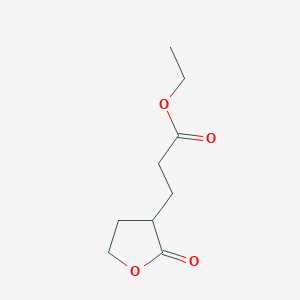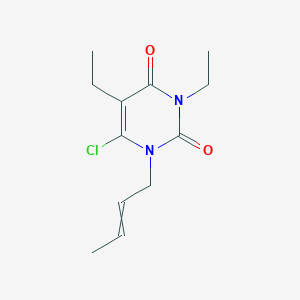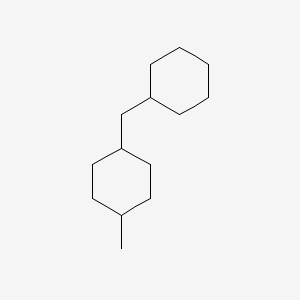![molecular formula C12H14N2O2 B14633006 2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- CAS No. 56622-59-4](/img/structure/B14633006.png)
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- is a chemical compound that belongs to the class of piperidinediones This compound is characterized by a piperidine ring substituted with oxo groups at positions 2 and 6, and a methylpyridinylmethyl group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of glutarimide with iodomethane under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methylpyridinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperidine derivatives, while reduction can produce hydroxylated piperidinediones.
Aplicaciones Científicas De Investigación
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a carrier molecule, transporting biologically active substituents through cell membranes . This property is attributed to its similarity with uracil derivatives, enabling it to interact with receptors involved in nucleoside transport.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpiperidine-2,6-dione: Similar in structure but with a methyl group at position 3 instead of the pyridinylmethyl group.
Piperidine-2,6-dione: The parent compound without any additional substituents.
Uniqueness
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- is unique due to the presence of the methylpyridinylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in synthetic chemistry and its ability to interact with biological systems.
Propiedades
Número CAS |
56622-59-4 |
|---|---|
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1-[(6-methylpyridin-3-yl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H14N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)3-2-4-12(14)16/h5-7H,2-4,8H2,1H3 |
Clave InChI |
UKIBTUGVKFHVJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)CN2C(=O)CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
silane](/img/structure/B14632940.png)
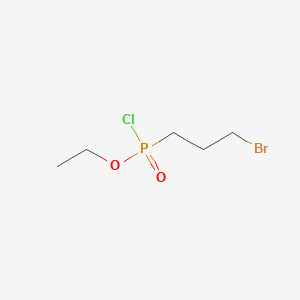
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
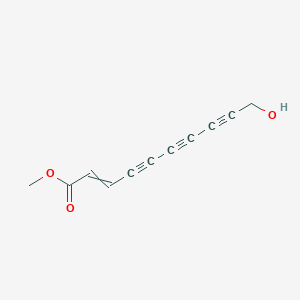
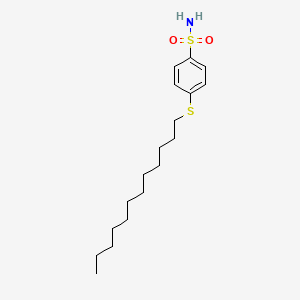
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
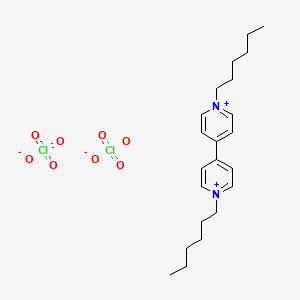
![disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(Z)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B14632969.png)
